REACTION_CXSMILES
|
S([O-])([O-])=O.[NH4+:5].[NH4+].[B:7]([OH:10])([OH:9])[OH:8]>>[B:7]([O-:10])([O-:9])[O-:8].[B:7]([O-:10])([O-:9])[O-:8].[B:7]([O-:10])([O-:9])[O-:8].[B:7]([O-:10])([O-:9])[O-:8].[B:7]([O-:10])([O-:9])[O-:8].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5] |f:0.1.2,4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23|
|
Name
|
ammoniumsulfite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |